N-Propylurea
Overview
Description
Crystal and Molecular Structure Analysis
The molecular structure of urea derivatives has been a subject of interest in various studies. For instance, the crystal and molecular structure of N,N'-diphenyl-N,N'-diethylurea was determined, revealing a pseudo C(2) symmetry with both phenyl groups being trans with respect to the oxygen atom. The hybridization of the nitrogen atoms was found to be intermediate between trigonal and tetrahedral, with a nonplanar distortion of the amide groups of about 30 degrees. The amide C-N bond lengths were measured at 1.37 A .
Synthesis Analysis
Synthesis methods for urea derivatives vary, with some studies presenting novel approaches. N,N'-diphenylurea, for example, was synthesized through a two-step reaction involving aniline and methyl chloroformate, followed by a reaction with aniline. The first step was completed quickly under reflux, and the second step's optimal conditions were determined through orthogonal experiments, achieving a yield of 90.5% .
Chemical Reactions Analysis
The reactivity of urea derivatives with other compounds, such as DNA, has been investigated. A study on the reaction of 1-n-propyl-1-nitrosourea with DNA in vitro found that the degree of alkylation was proportional to the concentration of the urea compound. Major reaction products included 7-n-propylguanine and O6-n-propylguanine, with a ratio of O6-n- and iso-propylguanine/7-n- and iso-propylguanines similar to that produced by other nitrosoureas .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. For example, n-dodecylurea functionalized poly(propylene imine) dendrimers exhibit self-organization into isotropic liquids upon heating. However, when protonated, they form a body-centered-cubic phase of Ia3d space group symmetry, suggesting a nearly spherical conformation for the polar segments .
Biological Activity Analysis
The biological activity of urea derivatives has been explored in various contexts. N,N'-diphenylurea was found to promote the growth of radish cotyledons effectively at concentrations ranging from 0.01 mg·L-1 to 1.00 mg·L-1, with the highest bioactivity observed at the concentration of 1.00 mg·L-1 .
Scientific Research Applications
Food Preference and Dietary Habits N-Propylurea derivatives like 6-n-Propylthiouracil (PROP) are used as genetic markers for taste. PROP's bitter taste is linked to specific genetic traits, influencing individual food preferences and dietary habits (Tepper, 1998).
Psoriasis Treatment Propylthiouracil, a compound related to N-Propylurea, has been investigated for its efficacy in treating psoriasis. A study found that topical application of Propylthiouracil significantly cleared psoriasis lesions (Elias et al., 1994).
Genetic Variability in Taste Perception Studies have shown that the perceived intensity of PROP associates with varying sensitivity to different stimuli like sucrose, quinine, and capsaicin. This suggests a link between PROP bitterness and overall orosensation, influenced by genetic factors (Nolden, McGeary & Hayes, 2020).
Chemical Induction of Thymic Lymphomas N-Propyl-N-nitrosourea (PNU), a variant of N-Propylurea, has been identified as a potent agent for inducing thymic lymphomas in rats. It provides a model for studying lymphomagenesis without viral implications (Ogiu et al., 1992).
Natural Insect Repellents Research has discovered that compounds like N,N-Diethyl-m-toluamide (Deet), found in female pink bollworm moths, act as natural insect repellents. These findings have implications for developing bio-based pest control strategies (Jones & Jacobson, 1968).
Caries Risk Assessment The sensitivity to PROP has been explored as a potential biological marker for predicting children's susceptibility to caries. This approach links hormonal factors to dietary preferences and oral health (Verma, Hegde & Narayanacharyulu, 2013).
Hepatic Injury in Hyperthyroidism Treatment Propylthiouracil, another derivative, has been studied for its effects on liver function during hyperthyroidism treatment, highlighting the risks and mechanisms of hepatic injury (Liaw et al., 1993).
Mineral Processing The use of N-propyl-N-ethoxycarbonyl thiourea (PECTU) has been investigated in the concentration of copper minerals from ores, demonstrating its potential in enhancing copper flotation recovery and mineral processing efficiency (Guangyi et al., 2011).
Pharmaceutical Applications Research on 1-(p-chlorobenzenesulfonyl)-3-n-propylurea (chlorpropamide) in human diabetic subjects has contributed significantly to the understanding of its hypoglycemic effects and its potential use as a diabetic medication (Tornow et al., 1959).
Pesticide Environmental Impact Studies on phenylurea herbicides, a class to which N-Propylurea derivatives belong, have focused on their environmental impact, particularly their persistence and behavior in soils and water systems. This research is crucial for assessing the safety and ecological implications of these widely used agricultural chemicals (Hussain et al., 2015).
Safety And Hazards
properties
IUPAC Name |
propylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZJKHIIQFPZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060830 | |
Record name | Propylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylurea | |
CAS RN |
627-06-5 | |
Record name | Propylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Propylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PROPYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PK51J4AV7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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